molecular formula C13H14N2O4 B2822517 ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate CAS No. 481659-88-5

ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate

Cat. No.: B2822517
CAS No.: 481659-88-5
M. Wt: 262.265
InChI Key: WDFFCCSGOPZWDE-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by the presence of an ethyl group at the 1-position, a nitro group at the 5-position, and an ethyl ester group at the 2-position of the indole ring

Scientific Research Applications

Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate typically involves the following steps:

    Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Esterification: The nitroindole is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester at the 2-position.

    Alkylation: Finally, the compound is alkylated at the 1-position using ethyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

    Oxidation: The indole ring can be oxidized to form various quinonoid structures using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Aqueous sodium hydroxide, heat.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: Ethyl 1-ethyl-5-amino-1H-indole-2-carboxylate.

    Substitution: 1-Ethyl-5-nitro-1H-indole-2-carboxylic acid.

    Oxidation: Various quinonoid derivatives of the indole ring.

Comparison with Similar Compounds

Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-nitro-1H-indole-2-carboxylate: Lacks the ethyl group at the 1-position, which may affect its biological activity and chemical reactivity.

    1-Ethyl-5-nitro-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester, influencing its solubility and reactivity.

    5-Nitroindole-2-carboxylic acid: Lacks both the ethyl groups, which can significantly alter its properties and applications.

This compound is unique due to the presence of both ethyl groups and the nitro group, which confer specific chemical and biological properties that make it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 1-ethyl-5-nitroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-14-11-6-5-10(15(17)18)7-9(11)8-12(14)13(16)19-4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFFCCSGOPZWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Nitro-1H-indole-2-carboxylic acid ethyl ester (5 g, 21.3 mol) was dissolved in DMF (50 mL). The reaction mixture was cooled to 0° C. Sodium hydride (1.02, 25.5 mmol, 60% in mineral oil) was added to the above solution in portions over 10 minutes. The mixture was stirred at room temperature for 30 minutes. Ethyl iodide (6.5 g, 42 mmol) was added to the above solution and the reaction mixture was stirred overnight. Ethanol (30 mL) was added to the reaction mixture and the mixture was poured into cold water (800 mL). The crude product was collected by filtration and used directly in next step without further purification (5 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25.5 mmol
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five

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